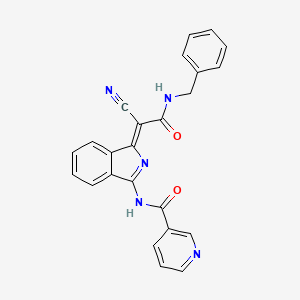![molecular formula C21H16ClN5O2S B2508381 N-(4-acetylphenyl)-2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide CAS No. 872861-74-0](/img/structure/B2508381.png)
N-(4-acetylphenyl)-2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound N-(4-acetylphenyl)-2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide is a complex organic molecule that likely exhibits a range of interactions due to its diverse functional groups. While the provided papers do not directly discuss this compound, they do provide insight into similar structures and their properties. For instance, the crystal structures of related acetamides show a network of hydrogen bonds and halogen interactions that could be relevant to the compound .
Synthesis Analysis
Although the exact synthesis of N-(4-acetylphenyl)-2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide is not detailed in the provided papers, similar compounds, such as N-(thieno[2,3-b]pyridin-3-yl)acetamide derivatives, have been synthesized from halogenated precursors using nucleophilic substitution reactions followed by further functionalization . This suggests that a similar approach could be employed for the synthesis of the compound , involving strategic introduction of the pyrazolo[3,4-d]pyrimidin-4-yl moiety and subsequent acetylation and thioacetamide formation.
Molecular Structure Analysis
The molecular structure of N-(4-acetylphenyl)-2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide would be expected to exhibit a range of non-covalent interactions. Based on the crystal structures of related compounds, one can infer that hydrogen bonding and halogen interactions, such as C—Cl⋯π(arene), play a significant role in the solid-state packing of such molecules . These interactions are crucial for the stability and properties of the crystal lattice.
Chemical Reactions Analysis
The reactivity of N-(4-acetylphenyl)-2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide would likely be influenced by its functional groups. The acetamide moiety could undergo nucleophilic acyl substitution, while the halogen atoms might participate in electrophilic aromatic substitution reactions. The presence of a pyrazolo[3,4-d]pyrimidin-4-yl group could also introduce additional reactivity, potentially engaging in further heterocyclic chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of N-(4-acetylphenyl)-2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide can be speculated based on related structures. The compound is likely to be solid at room temperature, with a melting point that could be influenced by the strength of intermolecular interactions such as hydrogen bonds . Its solubility would depend on the polarity and the presence of functional groups capable of hydrogen bonding. The compound's spectral properties, such as NMR and IR spectra, would reflect its structural features, including the substituted acetamide and the heterocyclic components .
Aplicaciones Científicas De Investigación
1. Anti-Inflammatory Applications
The compound, belonging to the pyrazolo[3,4-d]pyrimidin-4-one derivatives, has been synthesized and its anti-inflammatory activity was evaluated using the carrageenan-induced paw edema test in rats. The study found that certain compounds within this family showed consistently good anti-inflammatory activity, comparable to the reference drug indomethacin, with minimal ulcerogenic effects, highlighting their potential in anti-inflammatory applications (El-Tombary, 2013).
2. Neurodegenerative Disease Research
In a study involving fluoroethoxy and fluoropropoxy substituted imidazo[1,2-a]pyridines and pyrazolo[1,5-a]pyrimidines, the synthesized compounds showed high in vitro affinity and selectivity for peripheral benzodiazepine receptors (PBRs) compared to central benzodiazepine receptors (CBRs). The radiolabeled compounds demonstrated potential as imaging agents for PBR expression in neurodegenerative disorders, indicating the compound's relevance in studying and potentially addressing neurodegenerative diseases (Fookes et al., 2008).
3. Psoriasis Treatment Research
In research aimed at treating psoriasis, a chronic autoimmune disease, pyrazolo[3,4-d]pyrimidine derivatives were synthesized and evaluated. The structure-activity relationship analysis led to the discovery of potent FMS-like tyrosine kinase 3 (FLT3) inhibitors, with one of the compounds showing significant antipsoriatic effects in an animal model. This highlights the compound's potential as a drug candidate for psoriasis treatment (Li et al., 2016).
4. Memory Formation and Recall
A study using a specific inhibitor of the Src family of tyrosine kinases, which is structurally related to the compound, demonstrated its involvement in memory formation and recall. The inhibitor was shown to block short- and long-term memory formation and retrieval, indicating the potential role of these compounds in studying cognitive functions and memory-related disorders (Bevilaqua et al., 2003).
Propiedades
IUPAC Name |
N-(4-acetylphenyl)-2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN5O2S/c1-13(28)14-5-7-16(8-6-14)26-19(29)11-30-21-18-10-25-27(20(18)23-12-24-21)17-4-2-3-15(22)9-17/h2-10,12H,11H2,1H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHURNWVTMWAJCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetylphenyl)-2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(1,3-Benzodioxol-5-yl)-3-[4-(4-fluorophenyl)piperazino]-1-propanone](/img/structure/B2508299.png)
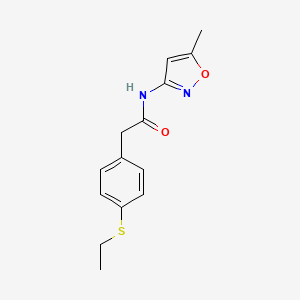

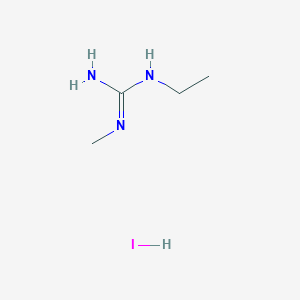
![(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-methylbenzamide](/img/structure/B2508304.png)
![ethyl 1-{4-[5-(2,4-dichlorophenyl)-2-furyl]-1,3-thiazol-2-yl}-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate](/img/structure/B2508306.png)
![N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2508310.png)
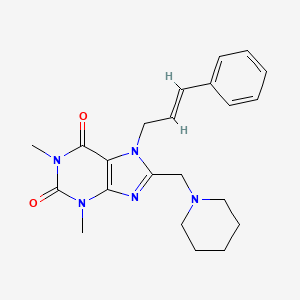
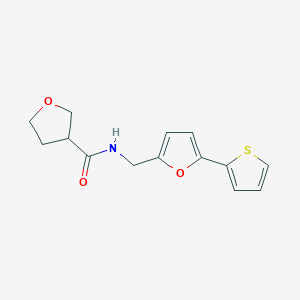
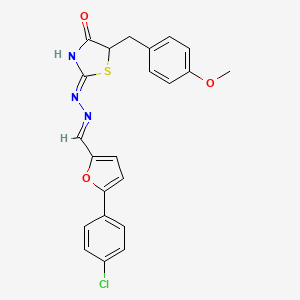

![4-[(3-Fluoro-2-nitrophenoxy)methyl]piperidine hydrochloride](/img/structure/B2508318.png)
![1-((2-chloro-6-fluorobenzyl)thio)-4-(4-fluorobenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/no-structure.png)
